(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
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Description
“(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . The BCP core is a highly strained molecule and has been used as an unusual bioisostere for a phenyl ring . The compound has a molecular formula of C₁₂H₁₅N and a molecular weight of 173.12 .
Synthesis Analysis
The synthesis of BCP derivatives has been a topic of interest in the field of organic chemistry. A practical general reaction that gives BCP derivatives on mg- to kg-quantities using just light has been reported . This method does not require additional additives or catalysts . This approach has been used to prepare more than 300 functionalized BCP derivatives on a (multi)gram scale .
Molecular Structure Analysis
The molecular structure of BCP derivatives consists of three rings of four carbon atoms each . The BCP core is a highly strained molecule . The specific structure of “(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine” includes an amine group attached to a phenyl ring, which is further connected to the BCP core .
Chemical Reactions Analysis
BCP derivatives have been used in various applications in materials science such as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . The BCP motif has also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Physical And Chemical Properties Analysis
The compound “(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine” has a molecular formula of C₁₂H₁₅N and a molecular weight of 173.12 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.
Scientific Research Applications
Methods of Application
The synthesis of BCPs bearing carbon and halogen substituents involves exceptionally mild reaction conditions. One notable method is the triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides. This chemistry has a broad substrate scope and functional group tolerance, allowing the application of BCP analogues to biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .
Results and Outcomes
The BCP halide products obtained from this synthesis can be further converted:
These BCP derivatives have potential applications in drug design, where their unique properties can enhance drug candidates’ physicochemical characteristics .
properties
IUPAC Name |
[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQVLNRPXGMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine |
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